N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound with notable structural features that have attracted interest in various scientific fields. This compound includes a benzodioxole moiety, a phenylpropyl chain, and a dimethoxybenzyl group, which contribute to its diverse chemical properties and potential biological activities. The compound's molecular formula is with a molecular weight of .
The compound can be synthesized from commercially available precursors through several chemical reactions. Its unique structure allows for potential applications in medicinal chemistry and pharmacology, particularly due to its interactions with biological targets.
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide belongs to the class of amide compounds. It is characterized by the presence of an acetamide functional group, which is known for its role in various biological activities.
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps:
Each step requires specific reaction conditions, including temperature control and the use of catalysts or solvents that facilitate the reaction while minimizing side products. The purity and yield of the final compound can be optimized by adjusting these parameters.
The molecular structure of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide can be represented using various structural formulas:
InChI=1S/C26H27NO4/c1-19(28)27(17-20-8-11-23(29-2)12-9-20)15-14-24(21-6-4-3-5-7-21)22-10-13-25-26(16-22)31-18-30-25/h3-13,16,24H,14-15,17-18H2,1-2H3
LDOFBEQHEPICKS-UHFFFAOYSA-N
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)OC
The presence of multiple functional groups in the structure contributes to its reactivity and interaction with biological systems. The complex arrangement allows for potential binding sites for various enzymes or receptors.
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide can participate in various chemical reactions typical of amides:
These reactions are significant in understanding the compound's stability and how it may behave under different physiological conditions. The reaction conditions must be carefully controlled to prevent unwanted side reactions.
The mechanism of action for N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide involves several potential pathways:
Understanding these mechanisms is crucial for evaluating its therapeutic potential and efficacy against specific diseases.
The physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy (e.g., NMR, IR) and chromatography techniques to characterize purity and identify structural features .
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide shows promise for various applications:
The unique structural characteristics make it a valuable compound for further research and development in medicinal chemistry and related fields .
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5